3-Methoxyazetidine-3-methanamine dihydrochloride
Description
Properties
IUPAC Name |
(3-methoxyazetidin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c1-8-5(2-6)3-7-4-5;;/h7H,2-4,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZZIYQXFVONFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxyazetidine-3-methanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by an azetidine ring, which contributes to its unique pharmacological properties. The compound's chemical structure can be summarized as follows:
- Molecular Formula: C₅H₁₂Cl₂N₂O
- CAS Number: 1392803-43-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against certain diseases.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting the polyketide synthase Pks13, which is crucial for the survival of Mycobacterium tuberculosis .
- Cellular Interaction: Studies suggest that modifications to the azetidine ring enhance the compound's potency and stability in cellular environments .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in antimicrobial and anticancer applications.
Antimicrobial Activity
Research has demonstrated that 3-Methoxyazetidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth .
Anticancer Potential
Recent studies have indicated that 3-Methoxyazetidine derivatives may possess anticancer properties. For instance, they have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types .
Case Studies and Research Findings
Applications in Medicine
The unique properties of this compound make it a candidate for further research and development in therapeutic applications:
- Tuberculosis Treatment: Its role as a Pks13 inhibitor positions it as a promising candidate for new TB therapies.
- Anticancer Drug Development: The compound's ability to target cancer cells presents opportunities for developing new anticancer agents.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Research
One of the prominent applications of 3-Methoxyazetidine-3-methanamine dihydrochloride is in the development of chemical probes for inhibiting BCL6, a protein implicated in various cancers. Research has shown that modifications to this compound can yield potent inhibitors with IC50 values as low as 0.7 nM, demonstrating strong antiproliferative activity in cellular assays . The compound serves as a scaffold for synthesizing derivatives that enhance cellular permeability and bioavailability.
Neuropharmacology
The compound has also been investigated for its potential as a GABA receptor inverse agonist, which could be beneficial in treating cognitive disorders. Its derivatives, particularly isoxazole-thiazole hybrids, have shown promising results in preclinical studies aimed at enhancing cognitive function .
Case Study 1: BCL6 Inhibition
In a study aimed at developing BCL6 inhibitors, researchers synthesized a series of compounds based on the azetidine scaffold. The introduction of polar groups significantly improved the potency and selectivity of these inhibitors in cellular assays. The most effective compound from this series exhibited an IC50 value of 4.8 nM against BCL6, showcasing the utility of this compound as a lead compound in anticancer drug development .
Case Study 2: Cognitive Enhancement
Another study explored the effects of derivatives of this compound on cognitive function in animal models. The results indicated significant improvements in memory retention and learning capabilities when administered at specific dosages, suggesting potential therapeutic applications for neurodegenerative diseases .
Comparison with Similar Compounds
Key Structural and Functional Analogues
The table below compares 3-Methoxyazetidine-3-methanamine dihydrochloride with structurally related azetidine derivatives and substituted amines:
Structural and Functional Analysis
- Substituent Effects: The methoxy group in this compound enhances electron density on the azetidine ring, improving hydrogen-bonding capacity compared to tert-butoxy or methyl substituents . The dihydrochloride salt form increases water solubility relative to monohydrochloride analogues like 3-Methoxyazetidine hydrochloride .
- Bioactivity : Compounds with methanamine side chains (e.g., the target compound and (3-Methylazetidin-3-yl)methanamine dihydrochloride) exhibit stronger interactions with amine receptors, making them valuable in neurological drug discovery .
- Synthetic Utility : 3-(tert-Butoxy)azetidine hydrochloride is a precursor in API synthesis due to its stability under acidic conditions, whereas the target compound’s methanamine group allows for direct conjugation in prodrug designs .
Research and Industrial Relevance
The dihydrochloride salt form of 3-Methoxyazetidine-3-methanamine offers advantages in crystallinity and storage stability compared to free-base analogues. Its structural uniqueness positions it as a candidate for:
Preparation Methods
General Synthetic Approach
The synthesis of 3-Methoxyazetidine-3-methanamine dihydrochloride typically starts from azetidine derivatives or aziridine precursors, incorporating methoxy and amine functionalities through nucleophilic substitution or rearrangement reactions. The dihydrochloride salt form is obtained by treatment with hydrochloric acid to enhance solubility and stability.
Preparation via Aziridine to Azetidine Rearrangement
A notable method involves the rearrangement of aziridine intermediates to azetidines under reductive conditions:
- Starting Materials: N-alkylidene-(2,3-dibromo-2-methylpropyl)amines or related benzylamines.
- Reagents and Conditions: Treatment with sodium borohydride in methanol under reflux.
- Mechanism: The reaction proceeds through a rare aziridine to azetidine ring expansion facilitated by reductive cleavage of bromides, leading to 3-methoxy-3-methylazetidines.
- Outcome: This method provides access to 3-methoxyazetidine derivatives with good selectivity, differing from related substrates that form 2-(bromomethyl)aziridines under similar conditions.
- Research Findings: Both experimental and theoretical studies support the rearrangement mechanism, offering a valuable synthetic route for azetidine ring construction with methoxy substitution.
Direct Synthesis from Azetidine Derivatives under Acidic Conditions
A practical approach to prepare this compound involves:
- Starting Material: 3-methoxyazetidine or its hydrochloride salt.
- Reaction: Introduction of the methanamine group via nucleophilic substitution or reductive amination.
- Conditions: Heating at approximately 80 °C for 1 hour in the presence of hydrochloric acid to form the dihydrochloride salt.
- Outcome: This method yields the dihydrochloride salt with enhanced aqueous solubility and stability, suitable for further applications.
- Notes: Variations in catalysts, solvents, and reaction times are used to optimize yield and purity in laboratory protocols.
Synthetic Route Optimization and Scale-Up Considerations
- Enantiomeric Purity: For related azetidine derivatives, chiral separation and enantiomeric enrichment are critical. Techniques include chiral supercritical fluid chromatography and diastereomeric separation after reduction steps.
- Reagent Activation: Zinc-mediated Reformatsky reactions have been employed in related syntheses, with in situ activation methods (e.g., using DIBAL-H) to improve scalability and safety.
- Purification: Diastereoisomer separation is achieved by normal phase column chromatography after reduction steps.
- Relevance: Although these details pertain to structurally related compounds, similar strategies can be applied to optimize the synthesis of 3-Methoxyazetidine-3-methanamine derivatives.
Summary Table of Preparation Methods
Research Findings and Practical Notes
- The aziridine to azetidine rearrangement is a rare but effective method to introduce the methoxy group on the azetidine ring in one step, supported by mechanistic studies.
- Direct nucleophilic substitution on azetidine hydrochloride salts under acidic conditions is a straightforward approach to obtain the dihydrochloride form.
- Optimization of reaction conditions, including temperature, solvent, and catalyst choice, is crucial to maximize yield and purity.
- Scale-up procedures benefit from in situ reagent activation and careful chromatographic separation to maintain enantiomeric purity.
- The dihydrochloride form is preferred for its enhanced aqueous solubility and stability, facilitating handling and downstream applications in organic synthesis and medicinal chemistry.
Q & A
Q. What are the key considerations for synthesizing 3-Methoxyazetidine-3-methanamine dihydrochloride?
Synthesis typically involves forming the azetidine ring, introducing methoxy and methanamine groups, and subsequent dihydrochloride salt formation. Common methods for azetidine derivatives include cyclization of β-amino alcohols or reductive amination. For salt formation, stoichiometric reaction with hydrochloric acid under controlled pH ensures crystallinity and purity. Analytical validation (e.g., HPLC, NMR) is critical post-synthesis .
Q. Why is the dihydrochloride salt form preferred for this compound in research?
Dihydrochloride salts often enhance solubility in aqueous media and improve stability during storage compared to free bases or monohydrochloride forms. The second HCl molecule can stabilize the compound’s tertiary amine groups, reducing degradation under ambient conditions .
Q. What safety protocols are essential when handling this compound?
Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Store in a cool, dry environment away from oxidizers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Follow SDS guidelines for spill containment and disposal .
Q. How should researchers validate the purity of this compound?
Employ HPLC with UV detection (≥98% purity threshold) and confirm structural integrity via H/C NMR. Mass spectrometry (LC-MS) can identify trace impurities or degradation products. Calibrate instruments using certified reference standards .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield in synthesis?
Use Design of Experiments (DoE) to test variables: solvent polarity (e.g., ethanol vs. THF), catalyst loading (e.g., NaBH for reductions), and reaction temperature. Monitor intermediates via TLC or in-situ IR. Salt crystallization can be optimized using anti-solvent precipitation .
Q. What analytical techniques differentiate degradation products under accelerated stability testing?
Forced degradation studies (acid/base hydrolysis, thermal stress) paired with LC-MS/MS can identify breakdown pathways. Quantify degradation products using validated HPLC methods with photodiode array detection. Compare results to ICH stability guidelines .
Q. How does the dihydrochloride salt form influence receptor binding or enzymatic activity?
Perform comparative assays using the free base, monohydrochloride, and dihydrochloride forms. Measure solubility, logP, and ionization (pKa) to correlate salt form with bioavailability. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding affinity changes .
Q. What in vivo models are suitable for pharmacokinetic or toxicity studies of this compound?
Rodent models (e.g., Sprague-Dawley rats) are standard for assessing absorption, distribution, and acute toxicity. For neuropharmacology studies, employ behavioral assays (e.g., forced swim test) with dose-ranging (1–100 mg/kg) and plasma LC-MS monitoring .
Q. How can this compound be integrated into PROTAC (PROteolysis-Targeting Chimera) design?
Conjugate the amine group to E3 ligase ligands (e.g., VHL or CRBN) via PEG or alkyl linkers. Validate proteasome-mediated degradation of target proteins using Western blot or cellular thermal shift assays (CETSA). Optimize linker length for ternary complex formation .
Q. How can contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values) be resolved?
Conduct meta-analysis of assay conditions: buffer pH, ATP concentration (for kinase assays), or cell line variability. Validate findings using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays). Publish raw datasets for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
